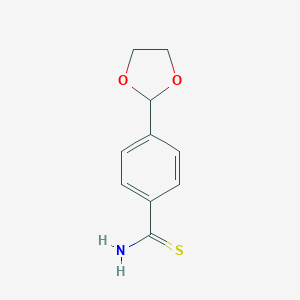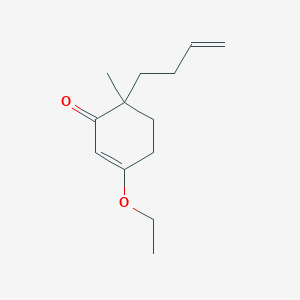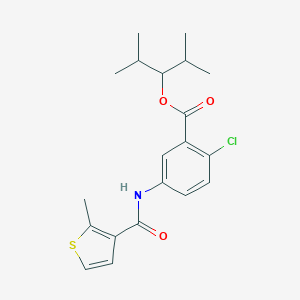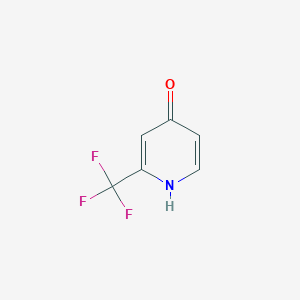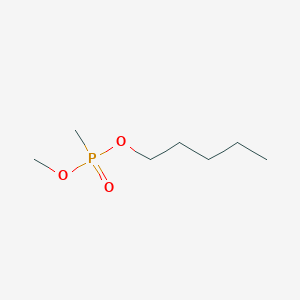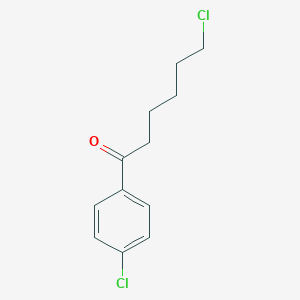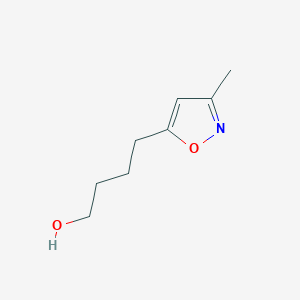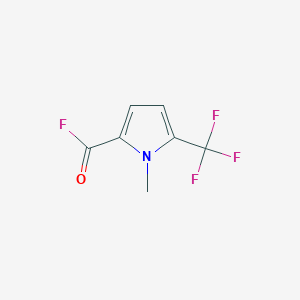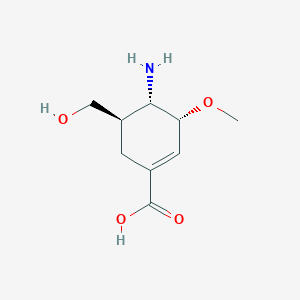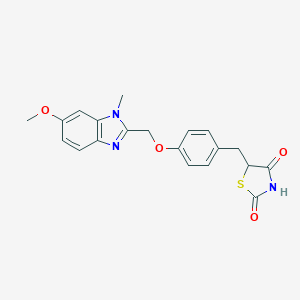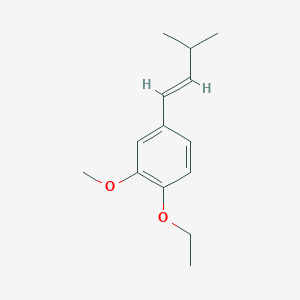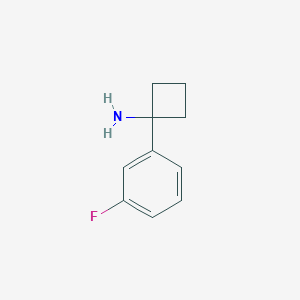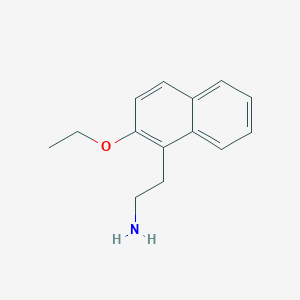
2-(2-Ethoxynaphthalen-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxynaphthalen-1-yl)ethanamine, commonly known as ENE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of ENE is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body.
Biochemical and Physiological Effects:
ENE has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that ENE inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of various receptors, including the adenosine A1 receptor and the serotonin 5-HT2A receptor.
Advantages and Limitations for Lab Experiments
ENE has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. It also exhibits a high degree of stability, making it suitable for long-term storage. However, ENE has some limitations as a research tool. It is relatively expensive, and its synthesis requires specialized equipment and expertise.
Future Directions
Future research on ENE could focus on its potential applications in drug delivery systems. It could also be studied for its potential use as a fluorescent probe in bioimaging. Additionally, further studies could be conducted to elucidate the exact mechanism of action of ENE and its potential therapeutic applications.
Synthesis Methods
ENE can be synthesized through a multi-step process, which involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst to form 2-(naphthalen-1-yl)ethanol. This intermediate product is then reacted with ethylamine in the presence of a dehydrating agent to form ENE.
Scientific Research Applications
ENE has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ENE has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
In material science, ENE has been studied for its potential use as a fluorescent probe due to its unique photophysical properties. It has also been used as a building block for the synthesis of various organic compounds.
properties
CAS RN |
180334-20-7 |
|---|---|
Product Name |
2-(2-Ethoxynaphthalen-1-yl)ethanamine |
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(2-ethoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C14H17NO/c1-2-16-14-8-7-11-5-3-4-6-12(11)13(14)9-10-15/h3-8H,2,9-10,15H2,1H3 |
InChI Key |
RTRLXMSYJNWWHS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CCN |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CCN |
synonyms |
1-Naphthaleneethanamine,2-ethoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B70864.png)
